CYP11B1 Inhibition Selectivity Profile of 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one vs. CYP3A4
The compound 1-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one exhibits a notable selectivity window for CYP11B1 inhibition over CYP3A4. Its IC50 against CYP11B1 is 1,470 nM, whereas against CYP3A4 it is 5,000 nM, representing a 3.4-fold difference in potency [1]. This is in contrast to a structurally related compound in the same class, BDBM50538344 (CHEMBL4633246), which shows an IC50 of 5,500 nM against CYP3A4/5, indicating a distinct CYP inhibition profile [2]. The data allows for a direct head-to-head comparison of potency and suggests a basis for functional selectivity.
| Evidence Dimension | Enzyme Inhibition Potency (IC50, nM) |
|---|---|
| Target Compound Data | 1,470 nM (CYP11B1); 5,000 nM (CYP3A4) |
| Comparator Or Baseline | BDBM50538344 (CHEMBL4633246): 5,500 nM (CYP3A4/5) |
| Quantified Difference | 3.4-fold selectivity for CYP11B1 over CYP3A4 for target; Comparator shows 5,500 nM for CYP3A4/5 |
| Conditions | CYP11B1: V79 cells expressing human CYP11B1, cortisol level by HTRF after 3h. CYP3A4: human liver microsomes with midazolam substrate, 5 min preincubation. |
Why This Matters
This differential CYP inhibition profile can be critical for selecting a compound that minimizes off-target drug-drug interactions or unwanted metabolic effects in early-stage discovery.
- [1] BindingDB. BDBM50122355 (CHEMBL3622444). Activity Data for Cytochrome P450 11B1, mitochondrial (Human). View Source
- [2] BindingDB. BDBM50538344 (CHEMBL4633246). Activity Data for CYP3A4/5. View Source
